4-(Chloromethyl)-2-methyl-6-phenylpyrimidine
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Overview
Description
4-(Chloromethyl)-2-methyl-6-phenylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a chloromethyl group at the 4-position, a methyl group at the 2-position, and a phenyl group at the 6-position
Preparation Methods
The synthesis of 4-(Chloromethyl)-2-methyl-6-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyrimidine precursor.
Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
4-(Chloromethyl)-2-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions to form alcohols or alkanes.
Coupling Reactions: The phenyl group allows for further functionalization through coupling reactions like Suzuki-Miyaura or Heck reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Chloromethyl)-2-methyl-6-phenylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its derivatives may lead to new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methyl-6-phenylpyrimidine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The phenyl group contributes to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-(Chloromethyl)-2-methyl-6-phenylpyrimidine include:
4-(Chloromethyl)-2-methyl-6-phenylpyridine: Similar structure but with a pyridine ring instead of pyrimidine.
4-(Chloromethyl)-2-methyl-6-phenylbenzene: Lacks the nitrogen atoms in the ring, resulting in different chemical properties.
4-(Chloromethyl)-2-methyl-6-phenylquinazoline: Contains an additional nitrogen atom, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
89966-85-8 |
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Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-9-14-11(8-13)7-12(15-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
WKWMORVWBGCCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=CC=C2)CCl |
Origin of Product |
United States |
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